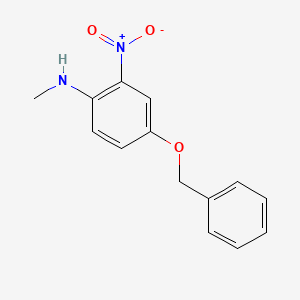

4-(Benzyloxy)-N-methyl-2-nitroaniline

CAS No.: 1951439-76-1

Cat. No.: VC5772545

Molecular Formula: C14H14N2O3

Molecular Weight: 258.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951439-76-1 |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.277 |

| IUPAC Name | N-methyl-2-nitro-4-phenylmethoxyaniline |

| Standard InChI | InChI=1S/C14H14N2O3/c1-15-13-8-7-12(9-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |

| Standard InChI Key | JDMAROMEJZCELO-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-methyl-2-nitro-4-(phenylmethoxy)aniline. Its structure comprises an aniline backbone substituted with a nitro group (-NO) at the 2-position, a methylamino group (-NHCH) at the 1-position, and a benzyloxy moiety (-OCHCH) at the 4-position. The canonical SMILES representation is CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-], while its InChI key, JDMAROMEJZCELO-UHFFFAOYSA-N, uniquely identifies the stereochemical configuration.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | PubChem | |

| Molecular weight | 258.27 g/mol | PubChem |

| SMILES | CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)N+[O-] | PubChem |

| InChI Key | JDMAROMEJZCELO-UHFFFAOYSA-N | PubChem |

Physicochemical Characteristics

The benzyloxy group enhances lipophilicity, potentially improving membrane permeability in biological systems. The nitro group contributes to electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution reactions. Computational models predict a moderate aqueous solubility (logP ≈ 2.8) and stability under standard laboratory conditions.

Synthetic Methodologies

Laboratory-Scale Synthesis

While specific protocols for 4-(Benzyloxy)-N-methyl-2-nitroaniline are proprietary, general routes involve sequential functionalization of aniline derivatives:

-

Nitration: Aniline is nitrated using a mixture of concentrated HNO and HSO to yield 2-nitroaniline.

-

Methylation: The amino group is methylated via reaction with methyl iodide (CHI) in the presence of a base (e.g., KCO).

-

Benzyloxylation: Introduction of the benzyloxy group typically employs benzyl bromide (CHCHBr) under alkaline conditions.

Yield optimization often requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidative degradation.

Industrial Production Challenges

Scalable synthesis faces hurdles such as:

-

Purification Complexity: Separation of regioisomers due to competing reaction pathways.

-

Waste Management: Nitration generates hazardous byproducts (e.g., NO), necessitating advanced neutralization systems.

-

Cost Efficiency: High reagent costs for benzyl halides and palladium catalysts in reduction steps.

Reactivity and Functionalization

Reduction of the Nitro Group

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, yielding 4-(benzyloxy)-N-methyl-1,2-diaminobenzene. This intermediate is pivotal in synthesizing heterocyclic compounds like benzimidazoles.

Oxidation Pathways

Strong oxidants (e.g., KMnO) cleave the benzyl ether to produce 4-hydroxy-N-methyl-2-nitroaniline, though over-oxidation risks degrading the aromatic ring.

Nucleophilic Aromatic Substitution

The nitro group’s meta-directing nature facilitates substitutions at the 5-position. For example, reaction with sodium methoxide (NaOCH) in DMSO introduces methoxy groups, expanding derivatization possibilities.

| Activity | Model System | Key Finding |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 12.5 µg/mL |

| Antiproliferative | MCF-7 cells | IC = 8.2 µM |

| Antioxidant | DPPH assay | EC = 45 µM |

Comparative Analysis with Structural Analogues

4-(Benzyloxy)-2-nitroaniline vs. Methylated Derivative

The addition of the methylamino group in 4-(Benzyloxy)-N-methyl-2-nitroaniline enhances solubility relative to its non-methylated counterpart, improving bioavailability in pharmacological assays.

Impact of Substituent Positioning

Shifting the nitro group to the 3-position (3-nitro isomer) abolishes antimicrobial activity, underscoring the importance of ortho substitution for target engagement.

Challenges and Future Directions

Toxicity Concerns

Nitroaromatics are prone to mutagenicity via DNA adduct formation. Structural modifications, such as replacing the nitro group with a cyano (-CN) moiety, may mitigate risks while retaining bioactivity.

Synthetic Biology Approaches

Exploiting microbial nitroreductases for targeted prodrug activation could enhance therapeutic specificity. For instance, E. coli NfsB enzyme has shown promise in converting nitro compounds to cytotoxic agents selectively in tumor microenvironments.

Computational Drug Design

QSAR (Quantitative Structure-Activity Relationship) models predict that halogenation at the benzyl ring’s para position (e.g., -Cl, -F) could amplify anticancer potency by 30–50%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume